Cas no 137337-73-6 (bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)

bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate
- NE23667
- Z2731810803
- bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl methanesulfonate
- {bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl methanesulfonate
- bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate
-
- MDL: MFCD20502059
- インチ: 1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3
- InChIKey: WTSWKCRVIXHSSH-UHFFFAOYSA-N
- ほほえんだ: S(C)(=O)(=O)OCC1C2C=CC=CC=2C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 291
- トポロジー分子極性表面積: 51.8
bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B143710-50mg |
bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |
137337-73-6 | 50mg |
$ 210.00 | 2022-06-07 | ||
1PlusChem | 1P019SV0-250mg |
bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |
137337-73-6 | 90% | 250mg |
$595.00 | 2023-12-22 | |
Enamine | EN300-93308-5g |
{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |
137337-73-6 | 90% | 5g |
$2525.0 | 2023-09-01 | |
Enamine | EN300-93308-10g |
{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |
137337-73-6 | 90% | 10g |
$3746.0 | 2023-09-01 | |
1PlusChem | 1P019SV0-1g |
bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |
137337-73-6 | 90% | 1g |
$1139.00 | 2023-12-22 | |
1PlusChem | 1P019SV0-10g |
bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |
137337-73-6 | 90% | 10g |
$4692.00 | 2023-12-22 | |
Enamine | EN300-93308-5.0g |
{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |
137337-73-6 | 95% | 5.0g |
$2525.0 | 2024-05-21 | |
Enamine | EN300-93308-0.05g |
{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |
137337-73-6 | 95% | 0.05g |
$202.0 | 2024-05-21 | |
Enamine | EN300-93308-0.25g |
{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl methanesulfonate |
137337-73-6 | 95% | 0.25g |
$431.0 | 2024-05-21 | |
TRC | B143710-100mg |
bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate |
137337-73-6 | 100mg |
$ 295.00 | 2022-06-07 |
bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonateに関する追加情報
Exploring the Properties and Applications of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate (CAS No. 137337-73-6)
The chemical compound bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate (CAS No. 137337-73-6) is a specialized organic molecule with a unique bicyclic structure. This compound has garnered attention in various research fields due to its potential applications in pharmaceuticals, material science, and synthetic chemistry. Its molecular formula and structural features make it a valuable intermediate in the synthesis of complex organic molecules.
One of the key features of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate is its bicyclic framework, which combines a cyclohexene ring with a cyclobutane ring. This structural motif is often explored in drug discovery, as it can impart unique steric and electronic properties to the molecule. Researchers are particularly interested in how this compound can be used to develop new therapeutic agents, especially in the context of targeting specific biological pathways.
In recent years, the demand for novel organic intermediates like bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate has increased, driven by advancements in medicinal chemistry and materials science. The compound's reactivity, particularly its methanesulfonate group, makes it a versatile building block for further chemical modifications. This has led to its use in the development of high-performance polymers, agrochemicals, and other specialty chemicals.
From an industrial perspective, the synthesis and scalability of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate are critical considerations. Efficient production methods are being explored to meet the growing demand in research and commercial applications. Innovations in catalytic processes and green chemistry principles are being applied to optimize its synthesis, reducing environmental impact while maintaining high yields.
The compound's potential in pharmaceutical research is another area of significant interest. With the rise of personalized medicine and targeted therapies, molecules like bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate are being investigated for their ability to interact with specific enzymes or receptors. This could lead to breakthroughs in treating diseases with high unmet medical needs, such as certain cancers or neurological disorders.
In addition to its pharmaceutical applications, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate is also being studied for its role in advanced material development. Its rigid bicyclic structure can enhance the thermal stability and mechanical properties of polymers, making it a candidate for high-performance coatings, adhesives, and composite materials. Researchers are exploring how this compound can contribute to the next generation of smart materials.
For those working in synthetic chemistry, understanding the reactivity and functionalization of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate is essential. The methanesulfonate group serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of various substituents. This flexibility allows chemists to tailor the molecule for specific applications, from catalysis to molecular recognition.
As the scientific community continues to explore the potential of bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate, collaborations between academia and industry are becoming increasingly important. Sharing knowledge and resources can accelerate the development of new applications and improve the efficiency of synthetic routes. This collaborative approach is key to unlocking the full potential of this intriguing compound.
In summary, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate (CAS No. 137337-73-6) represents a fascinating area of research with broad implications across multiple disciplines. Its unique structure and reactivity profile make it a valuable tool for scientists and engineers working on cutting-edge technologies. As research progresses, we can expect to see even more innovative uses for this compound in the years to come.
137337-73-6 (bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate) 関連製品
- 81532-47-0(2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 2228640-27-3(methyl 5-(1-acetylcyclopropyl)thiophene-3-carboxylate)
- 2089300-09-2(3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine)
- 6200-60-8(Imidazo[1,2-a]pyridine-3-carboxylic acid)
- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)
- 1214352-67-6(2-Fluoro-6-phenylphenol)
- 338751-68-1(3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)
- 2097896-65-4(1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)
- 2378502-92-0(5-Chloro-2-cyanophenyl fluoranesulfonate)




